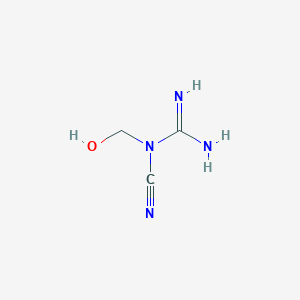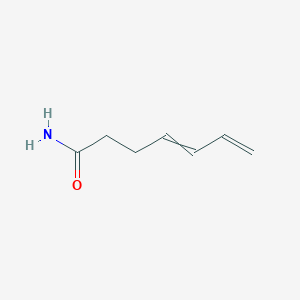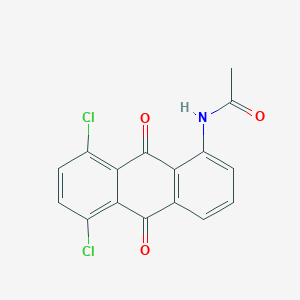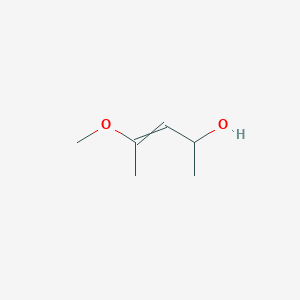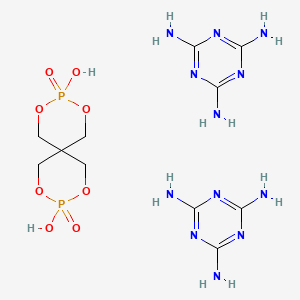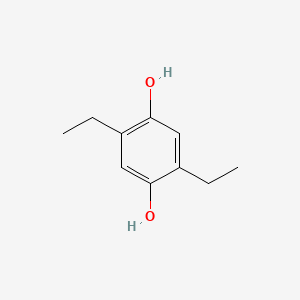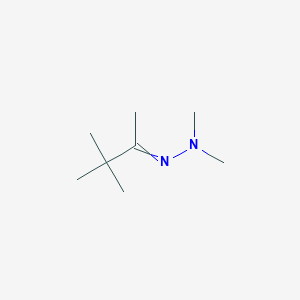
(1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl typically involves the reaction of 1,2-dihydroacenaphthylene with dimethylchlorosilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The product is typically purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
(1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different organosilicon species.
Substitution: The silicon atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized organosilicon compounds.
科学研究应用
Chemistry
In chemistry, (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study silicon’s role in biological systems. Its interactions with biomolecules can provide insights into silicon’s biological functions and potential therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a building block for drug development. Its unique properties may lead to the discovery of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as silicone-based polymers and coatings. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl involves its interaction with specific molecular targets. The silicon atom in the compound can form bonds with various functional groups, leading to the formation of new chemical species. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different environments.
相似化合物的比较
Similar Compounds
- 1,2-Dihydroacenaphthylen-1-yl acetate
- 1,2-Dihydroacenaphthylen-1-ol
- Acenaphthoquinone
Uniqueness
Compared to similar compounds, (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl stands out due to its unique silicon-carbon bond. This bond imparts distinct chemical and physical properties, making the compound more versatile in various applications. Its ability to undergo a wide range of chemical reactions further enhances its utility in scientific research and industrial processes.
属性
CAS 编号 |
71582-74-6 |
|---|---|
分子式 |
C14H15Si |
分子量 |
211.35 g/mol |
InChI |
InChI=1S/C14H15Si/c1-15(2)13-9-11-7-3-5-10-6-4-8-12(13)14(10)11/h3-8,13H,9H2,1-2H3 |
InChI 键 |
JNYPYIGTNINDGQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)C1CC2=CC=CC3=C2C1=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


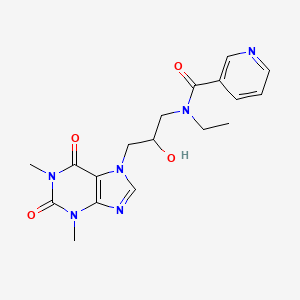
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
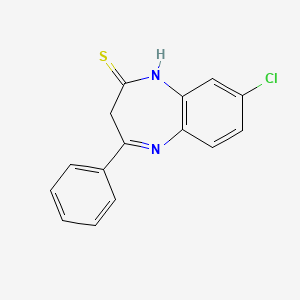
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
